molecular formula C10H20N2O3 B6307963 tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate CAS No. 2306247-11-8

tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate

Cat. No.: B6307963
CAS No.: 2306247-11-8
M. Wt: 216.28 g/mol
InChI Key: ZKGJDFARDRHXIQ-QMMMGPOBSA-N
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Description

tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of oxazepane and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and heated to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .

Biology and Medicine: The compound has applications in medicinal chemistry, where it is used in the development of pharmaceuticals. Its stability and reactivity make it suitable for the synthesis of drug candidates and active pharmaceutical ingredients .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-hydroxycarbamate

Comparison: tert-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate is unique due to its oxazepane ring structure, which imparts specific chemical properties and reactivity. Compared to other tert-butyl carbamates, it offers enhanced stability and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-11-4-5-14-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJDFARDRHXIQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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